Ethanol-14C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethanol-14C is a radiolabeled form of ethanol, where the carbon-14 isotope is incorporated into the ethanol molecule. Carbon-14 is a radioactive isotope of carbon, which is commonly used in various scientific research applications due to its radioactive properties. This compound is particularly useful in tracing and studying metabolic pathways, as well as in radiocarbon dating.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanol-14C can be synthesized by incorporating carbon-14 into the ethanol molecule. One common method involves the fermentation of glucose that has been
Biological Activity
Ethanol-14C, a radiolabeled form of ethanol, has been extensively studied for its biological activity, particularly in metabolic and pharmacological research. This article delves into the various aspects of its biological activity, including metabolism, absorption, and interaction with biological systems.
Overview of this compound
This compound is utilized primarily as a tracer in biological studies to understand metabolic pathways and the effects of ethanol on various physiological processes. The carbon-14 isotope allows researchers to track the distribution and fate of ethanol in biological systems through techniques such as liquid scintillation counting.
Metabolism of this compound
Ethanol undergoes extensive metabolism in the liver, where it is converted into acetaldehyde by alcohol dehydrogenase and subsequently into acetic acid. The incorporation of the radioactive carbon allows for detailed tracking of these metabolic processes.
Key Findings from Research Studies
- Metabolic Fate : Studies have shown that after administration of this compound, significant amounts of the labeled carbon appear in glucose and glutamate, indicating active participation in gluconeogenesis and amino acid metabolism. For instance, a study indicated that carbon 1 of glucose had approximately twice as much 14C as carbon 3, suggesting preferential pathways for carbon incorporation during metabolism .
- Absorption Dynamics : Research indicates that ethanol significantly affects the absorption of nutrients such as riboflavin and flavin adenine dinucleotide (FAD). In an animal model, it was found that ethanol reduced the bioavailability of FAD more than riboflavin, highlighting its impact on vitamin absorption .
- Pharmacological Effects : this compound has been used to study its pharmacological effects on glucose utilization rates in different animal models. It was observed that varying dosages influenced glucose metabolism differently in ethanol-preferring versus water-preferring mice .
Study 1: Glucose Metabolism
A comprehensive study examined how this compound influences glucose metabolism in fasted subjects. The results demonstrated distinct patterns of 14C distribution in blood glucose and glutamate, which were inconsistent with liver-centric metabolism alone, suggesting involvement from other tissues such as muscle .
Study 2: Nutrient Absorption
In another case study focusing on nutrient absorption, rats were administered this compound alongside riboflavin or FAD. The findings indicated a marked decrease in the absorption efficiency of FAD compared to riboflavin when ethanol was present, underscoring ethanol's detrimental effect on nutrient bioavailability .
Table 1: Distribution of this compound in Metabolites
Metabolite | Carbon Position | Amount of 14C Detected |
---|---|---|
Blood Glucose | Carbon 1 | High |
Blood Glucose | Carbon 3 | Moderate |
Glutamate | Carbon 2 | High |
Glutamate | Carbon 4 | Low |
Table 2: Effects of Ethanol on Nutrient Absorption
Nutrient | Absorption Without Ethanol | Absorption With Ethanol |
---|---|---|
Riboflavin | High | Moderate |
Flavin Adenine Dinucleotide (FAD) | High | Low |
Properties
CAS No. |
67727-66-6 |
---|---|
Molecular Formula |
C2H6O |
Molecular Weight |
48.061 g/mol |
IUPAC Name |
(114C)ethanol |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2+2 |
InChI Key |
LFQSCWFLJHTTHZ-HQMMCQRPSA-N |
Isomeric SMILES |
C[14CH2]O |
Canonical SMILES |
CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.